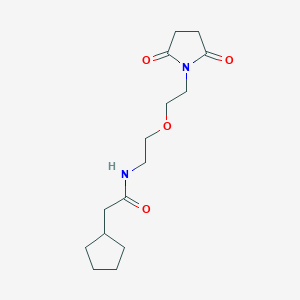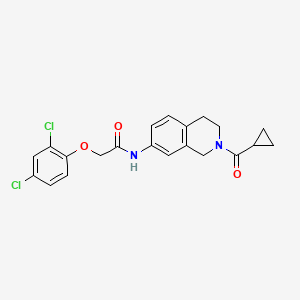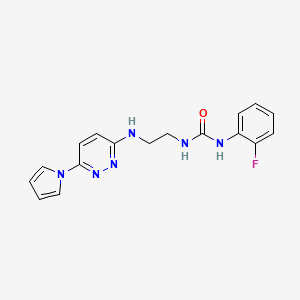
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea is a urea derivative that is likely to have been synthesized for its potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemical behavior and biological activity of structurally related urea derivatives. For instance, the first paper discusses a series of (imidazo[1,2-a]pyrazin-6-yl)ureas that were synthesized and tested for antiproliferative activity against non-small cell lung cancer cell lines, suggesting that urea derivatives can be designed to target specific proteins such as p53 . The second paper examines the association of N-(pyridin-2-yl),N'-substituted ureas with other compounds, which could provide insights into the binding properties of similar urea derivatives .
Synthesis Analysis
The synthesis of urea derivatives typically involves the formation of the urea moiety through the reaction of an amine with an isocyanate or a carbodiimide. Although the papers do not describe the synthesis of the exact compound , they do mention the use of key intermediates such as 6-aminoimidazo[1,2-a]pyrazine . This suggests that a similar approach could be used for the synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea, with appropriate substitutions to incorporate the pyrrol and fluorophenyl groups.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can engage in hydrogen bonding and other non-covalent interactions. The second paper discusses the breaking of intramolecular hydrogen bonds in urea derivatives as a crucial step for complex formation . This indicates that the molecular structure of 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea would allow it to form hydrogen bonds, which could be relevant for its biological activity.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, particularly those involving their amino and carbonyl groups. The first paper implies that the urea derivatives they studied could interact with the p53 protein, possibly through the formation of covalent or non-covalent bonds . The second paper's focus on the substituent effect on complexation suggests that the specific substituents on the urea derivative can significantly influence its reactivity and the types of complexes it can form .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the fluorophenyl group could affect the compound's lipophilicity and its ability to cross cell membranes. The second paper's use of single-crystal X-ray diffraction to confirm the structure of ureas in the crystalline state indicates that such techniques could be used to determine the precise physical properties of the compound .
科学的研究の応用
Antioxidant Activity : A study by George, S. et al. (2010) synthesized compounds related to urea and evaluated their antioxidant activity. Although the specific compound is not mentioned, the research provides insight into the potential antioxidant properties of similar urea-based compounds.
Antioxidant Activity of Pyrrolyl Derivatives : Research by Zaki, R. et al. (2017) focused on the synthesis of pyrrolyl esters and their derivatives, which demonstrated significant antioxidant activity. This study provides context for the potential use of pyrrolyl-containing compounds like the one .
Chemical Structure Analysis : A study by Imhof, W. (2007) detailed the synthesis and structural analysis of a urea derivative with a pyrrolo[1,2c]imidazole core. This study contributes to the understanding of the structural characteristics of urea compounds with pyrrolyl groups.
Enzyme Inhibition Activity : The study by Pejchal, V. et al. (2011) synthesized phenyl ureas with potential enzyme inhibition activity, relevant to the study of similar compounds for pharmaceutical applications.
Chemical Association Studies : Research by Ośmiałowski, B. et al. (2013) explored the chemical associations of urea derivatives, providing insights into the potential interactions and applications of compounds like the one .
特性
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-13-5-1-2-6-14(13)21-17(25)20-10-9-19-15-7-8-16(23-22-15)24-11-3-4-12-24/h1-8,11-12H,9-10H2,(H,19,22)(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSLFJNVALSXDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-fluorophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

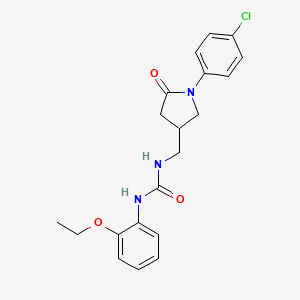
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B3013055.png)
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)
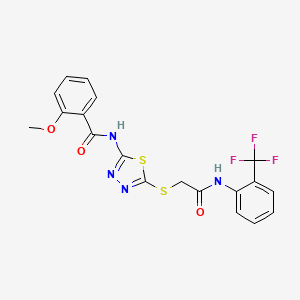
![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)
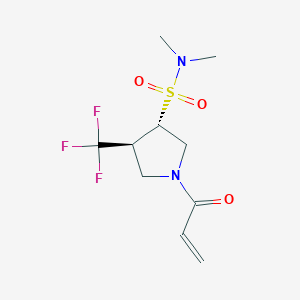
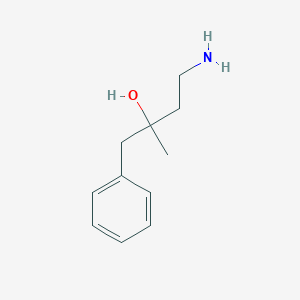
![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)
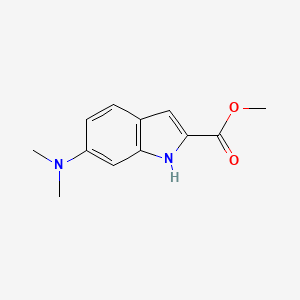
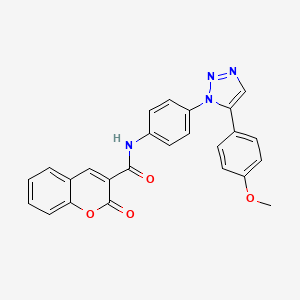

![3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B3013071.png)
